molecular formula C10H14ClN3O B3309880 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride CAS No. 943845-91-8

5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No. B3309880
CAS RN: 943845-91-8
M. Wt: 227.69
InChI Key: BVVVQRRQNJMHFY-UHFFFAOYSA-N
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Description

Aminomethyl propanol is an organic compound with the formula H2NC(CH3)2CH2OH. It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .


Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure can be represented by its molecular formula, which shows the kinds and numbers of atoms present in a molecule .


Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. The properties of these new substances can be different from those of the original substances .


Physical And Chemical Properties Analysis

Physical properties of a substance include color, odor, density, solubility, melting point, boiling point, and hardness. Chemical properties include reactivity, flammability, and the types of chemical reactions a substance can undergo .

Scientific Research Applications

1. Chemical Synthesis and Properties

  • Research has focused on the preparation and properties of related 2H-imidazole 1,3-dioxides, derivatives of alicyclic 1,2-dioximes. These compounds, including derivatives of 2,2-dimethyl-4,5,6,7-tetrahydro-2H-benzimidazole 1,3-dioxide, have been studied for their reactions with various reagents and their transformation into other derivatives, such as dibromo derivatives and quinones. This kind of research is foundational for understanding the chemical behavior and potential applications of similar compounds (Samsonov & Volodarskii, 1980).

2. Organic Magnetic Materials

  • The role of hydrogen bonds in benzimidazole-based organic magnetic materials has been explored. Studies on compounds like 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole have helped understand the importance of hydrogen bonding in the magnetic behavior of these materials, which could be relevant to the broader category of benzimidazole derivatives (Ferrer et al., 2001).

3. Crystallography and Structural Analysis

  • Crystallographic studies have been conducted on various benzimidazole derivatives to understand their structural properties. For instance, analysis of 1,3,5-triazines containing 2-(aminomethyl)-1H-benzimidazole hydrochloride as a substituent provided insights into their crystal structures and the nature of noncovalent interactions within these compounds (Patricio-Rangel et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. For example, aminolevulinic acid is a porphyrin precursor used to treat actinic keratosis of the face, scalp, and upper extremities, as well as to visualize a glioma .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. They include information on physical and chemical properties, health hazards, protective measures, and safety precautions for handling, storing, and transporting the substance .

properties

IUPAC Name

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVVQRRQNJMHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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